Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the fluorophenoxy group and the triazole ring in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Agrochemicals: The compound can be used in the development of herbicides and pesticides due to its potential to inhibit specific enzymes in plants and pests.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((2-chlorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-((2-bromophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-((2-methylphenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and bioactivity. This makes it a valuable compound for further research and development in various fields.
Biological Activity
Ethyl 3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a notable compound within the triazole class, which has garnered attention for its potential biological activities. This compound's structure includes a triazole ring and a fluorophenoxy group, contributing to its unique chemical properties and potential therapeutic applications in medicinal chemistry and agrochemicals.
Property | Value |
---|---|
Molecular Formula | C12H12FN3O3 |
Molecular Weight | 265.24 g/mol |
IUPAC Name | Ethyl 5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI | InChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,15,16) |
InChI Key | JHNHRFLJOXKCMJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NNC(=N1)COC2=CC=CC=C2F |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that similar triazole compounds showed activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with structural similarities to this compound exhibited low toxicity levels while maintaining antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies on related triazole derivatives have shown promising results in inhibiting the proliferation of cancer cells. For instance, compounds in the same family demonstrated cytotoxic effects on leukemia cell lines with varying degrees of potency. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival .
Anti-inflammatory Effects
This compound may exert anti-inflammatory effects through modulation of cytokine release. Research indicates that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory conditions .
Study 1: Evaluation of Antimicrobial Activity
A recent study focused on synthesizing new triazole derivatives and evaluating their antimicrobial activity. This compound was included in the analysis alongside other derivatives. The results indicated effective inhibition against various microbial strains with minimal toxicity observed at higher concentrations (100 µg/mL) in human PBMC cultures .
Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer activities, derivatives similar to this compound were tested against leukemia cell lines. The study reported that certain compounds exhibited CC50 values significantly lower than standard chemotherapy agents like ribavirin. This highlights the potential of triazole derivatives in cancer therapeutics .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets critical for pathogen survival and cancer cell proliferation. The triazole ring can bind to enzyme active sites, disrupting normal enzymatic functions and leading to therapeutic effects.
Properties
Molecular Formula |
C12H12FN3O3 |
---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,15,16) |
InChI Key |
JHNHRFLJOXKCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)COC2=CC=CC=C2F |
Origin of Product |
United States |
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